molecular formula C15H14FN3O3 B2652928 N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide CAS No. 554404-41-0

N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

Cat. No.: B2652928
CAS No.: 554404-41-0
M. Wt: 303.293
InChI Key: HQERNKMYWQEQAX-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide: is an organic compound that belongs to the class of acetamides It features a fluorophenyl group, a hydrazinecarbonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide typically involves the following steps:

    Formation of 2-(hydrazinecarbonyl)phenol: This intermediate can be synthesized by reacting 2-nitrophenol with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The intermediate 2-(hydrazinecarbonyl)phenol is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Azocarbonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
  • N-(2-bromophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
  • N-(2-methylphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

Uniqueness

N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to specific targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c16-11-6-2-3-7-12(11)18-14(20)9-22-13-8-4-1-5-10(13)15(21)19-17/h1-8H,9,17H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQERNKMYWQEQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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